2-Methoxy-6-vinylnaphthalene
Description
Historical Context of Naphthalene (B1677914) Derivatives in Organic Synthesis
Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. numberanalytics.combritannica.com First isolated from coal tar in 1819 by John Kidd, its discovery was significant as it demonstrated that coal could be a source of chemical compounds with broad industrial and commercial applications. numberanalytics.comvedantu.com The structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe. wikipedia.org
Naphthalene and its derivatives have become fundamental in organic chemistry, serving as precursors for a wide range of chemicals. numberanalytics.comijrpr.com They are crucial in the synthesis of dyes, pigments, pharmaceuticals, and polymers. numberanalytics.comvedantu.com For instance, naphthalene is a primary raw material for the production of phthalic anhydride (B1165640), a key component in plastics and resins. britannica.comijrpr.com Furthermore, substituted naphthalenes are used to create pharmaceuticals like the nonsteroidal anti-inflammatory drug (NSAID) nabumetone (B1676900) and the beta-blocker propranolol. wikipedia.org The reactivity of the naphthalene ring system allows for various chemical transformations, including electrophilic aromatic substitution, oxidation, and reduction, leading to a diverse array of valuable derivatives. ijrpr.com
Significance of Vinyl and Methoxy (B1213986) Functionalities in Conjugated Systems
The vinyl group (-CH=CH2) provides a site for various chemical reactions, most notably polymerization and cross-linking. cymitquimica.com The ability of the vinyl group to participate in polymerization makes 2-Methoxy-6-vinylnaphthalene a useful monomer in materials science for creating polymers with specific properties. cymitquimica.comsmolecule.com The vinyl linker can also extend the conjugation of the molecule, which is beneficial for electronic properties. acs.org
The methoxy group (-OCH3) is an electron-donating group. This property influences the electronic structure of the conjugated system, affecting its chemical reactivity. The methoxy group can enhance the reactivity of the aromatic system towards electrophiles, allowing for further functionalization. smolecule.com It also tends to increase the solubility of the compound in organic solvents. cymitquimica.com The interaction between the electron-donating methoxy group and the vinyl π-system creates a unique electronic environment that influences the molecule's properties and reactivity. This concept, where electronic effects are transmitted through a conjugated system, is known as vinylogy. wikipedia.org
Overview of Key Research Domains Involving this compound
The unique structural features of this compound make it a compound of interest in several key research domains:
Organic Synthesis: It serves as a versatile building block for the creation of more complex organic molecules. smolecule.comguidechem.com It is particularly noted as a precursor in the synthesis of non-steroidal anti-inflammatory agents. smolecule.comrsc.org For example, it is used in the palladium-catalyzed asymmetric hydroalkoxycarbonylation to produce naproxen (B1676952). rsc.org It has also been used in enantioselective hydrocyanation reactions. smolecule.com
Materials Science: this compound is utilized in the synthesis of polymers and copolymers. cymitquimica.comsmolecule.com Its incorporation into polymer chains can enhance material properties. Research has shown its use in coordination polymerization to produce syndiotactic poly(6-methoxy-2-vinylnaphthalene). nih.govresearchgate.netresearchgate.net This polymer can be further modified, for instance, by treatment with boron tribromide to yield syndiotactic poly(6-hydroxy-2-vinylnaphthalene). nih.govresearchgate.net
Pharmaceutical and Medicinal Chemistry: Derivatives of this compound are investigated as intermediates in the synthesis of pharmaceutical compounds. smolecule.com Beyond its role as a precursor to naproxen, it has been studied for its own biological activities. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism, making it relevant in pharmacokinetic research. smolecule.com
Table of Compound Properties
| Property | Value |
| Molecular Formula | C13H12O smolecule.com |
| Molecular Weight | 184.23 g/mol smolecule.com |
| Appearance | White to light yellow powder or crystal tcichemicals.com |
| Synonyms | Methyl 6-Vinyl-2-naphthyl Ether, 2-Ethenyl-6-methoxynaphthalene, (6-Methoxy-2-naphthyl)ethene tcichemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h3-9H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQUMYDUFBBKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345299 | |
| Record name | 2-Methoxy-6-vinylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63444-51-9 | |
| Record name | 2-Methoxy-6-vinylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methoxy 6 Vinylnaphthalene
Catalytic Dehydration Approaches to Vinylnaphthalene Formation
The formation of the vinyl group in 2-Methoxy-6-vinylnaphthalene is commonly achieved through the dehydration of a corresponding alcohol precursor, typically 2-(1-hydroxyethyl)-6-methoxynaphthalene. This elimination reaction is facilitated by catalytic systems that promote the removal of a water molecule.
Brønsted Acid-Catalyzed Dehydration Strategies
Brønsted acids are effective catalysts for the dehydration of alcohols to form alkenes. In the synthesis of this compound, strong Brønsted acids are utilized to protonate the hydroxyl group of the alcohol precursor, converting it into a good leaving group (water). The subsequent elimination of water and a proton from an adjacent carbon atom yields the vinyl group. Common catalysts for this transformation include mineral acids and organic sulfonic acids. google.comresearchgate.net The reaction is typically driven by heating the alcohol in the presence of the acid catalyst. google.com For instance, acids such as p-toluenesulfonic acid, sulfuric acid, and hydrochloric acid have been documented as effective catalysts for this type of dehydration. google.com Metal-free catalyst systems, combining a simple acid with a ketone solvent, have also been explored for related transformations involving vinylnaphthalenes. researchgate.net
Heterogeneous Catalyst Applications in Dehydration
To simplify catalyst removal and improve the sustainability of the process, heterogeneous catalysts are employed. These solid-phase catalysts can be easily filtered from the reaction mixture, allowing for straightforward product purification and potential catalyst recycling. For the dehydration of the alcohol precursor to this compound, solid acid catalysts are suitable. Examples of such heterogeneous catalysts include clays (B1170129) and molecular sieves. google.com Ion-exchange resins with acidic functional groups, such as Amberlyst-15, also serve as effective and reusable heterogeneous acid catalysts in various organic reactions. nbu.ac.in The use of these solid catalysts aligns with green chemistry principles by minimizing waste and simplifying downstream processing.
Table 1: Catalysts for Dehydration in Vinylnaphthalene Synthesis
| Catalyst Type | Specific Examples | Phase | Reference |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid, Sulfuric acid, Hydrochloric acid | Homogeneous | google.com |
Palladium-Catalyzed Synthesis Routes
Palladium catalysis offers powerful and versatile methods for organic synthesis. While many palladium-catalyzed reactions, such as the Heck or Suzuki coupling, can be envisioned for forming the vinyl group, the following sections focus on the reactivity of the vinyl group in this compound, particularly in carbonylative coupling reactions, which are crucial for the synthesis of high-value derivatives.
Carbonylative Coupling Methodologies
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) as a C1 source. uni-regensburg.de The hydroalkoxycarbonylation of this compound is a key transformation that converts the vinyl group into a carboxylic acid ester. This reaction is of significant industrial importance as it forms the basis for one of the most elegant synthetic routes to Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug. rsc.orgdokumen.pub The process typically involves reacting this compound with an alcohol (like methanol) and carbon monoxide under pressure in the presence of a palladium catalyst. uu.nl The reaction can be controlled to favor the formation of the branched ester, 2-(6-methoxy-2-naphthyl)propanoate, which is the direct precursor to Naproxen. uu.nl
Asymmetric Synthesis Strategies for Chiral Analogs
The synthesis of single-enantiomer compounds is a primary focus in modern pharmaceutical chemistry. Asymmetric catalysis provides a direct route to chiral molecules from prochiral starting materials. For this compound, this involves the enantioselective functionalization of the vinyl group.
Hydroalkoxycarbonylation via Chiral Ligand Systems
Asymmetric hydroalkoxycarbonylation is a powerful strategy for producing chiral carboxylic acid derivatives from alkenes. When applied to this compound, this reaction can generate the chiral ester precursor to (S)-Naproxen. The key to achieving enantioselectivity is the use of a palladium catalyst modified with a chiral ligand. rsc.org These ligands create a chiral environment around the metal center, directing the catalytic reaction to favor the formation of one enantiomer over the other.
Research has shown that various chiral phosphine (B1218219) ligands can be used for this transformation. For example, a catalyst system formed in situ from a palladium source and the chiral ligand (S)-2-dicyclopentylphosphino-2′-methoxy-1,1′-binaphthyl was used for the hydroalkoxycarbonylation of this compound, yielding the desired branched methyl ester with a 53% enantiomeric excess (ee). rsc.org The use of other sophisticated ligands, such as phanephos derivatives, has led to improved enantioselectivity, achieving up to 79% ee with high regioselectivity for the branched product. rsc.org While high activity and selectivity can be achieved, catalyst recycling can be challenging, with some systems showing a significant drop in activity upon reuse. uu.nl
Table 2: Asymmetric Hydroalkoxycarbonylation of this compound
| Palladium Source | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| PdCl₂ | (S)-2-dicyclopentylphosphino-2′-methoxy-1,1′-binaphthyl | Branched methyl ester | 53% | rsc.org |
Electrocatalytic Synthesis Approaches
Recent innovations in synthetic organic chemistry have led to the development of electrocatalytic methods that offer sustainable and highly selective routes to complex molecules. One such advancement is the dual electrocatalytic strategy for the enantioselective hydrocyanation of conjugated alkenes, including this compound. nih.govuni-koeln.de
This method merges two distinct catalytic cycles—cobalt-mediated hydrogen-atom transfer (HAT) and copper-promoted radical cyanation—within an anodically coupled electrolysis system. smolecule.comnih.gov The process avoids the need for stoichiometric chemical oxidants, which often lead to side reactions and reduced enantioselectivity. smolecule.comnih.gov In the proposed mechanism, a Co(III)-hydride species, generated from a Co(III) precursor and a hydrosilane, reacts with the alkene (this compound) via HAT to produce a carbon-centered radical. This radical then engages with a Cu(II)-cyanide complex, undergoing oxidative addition to form a Cu(III) intermediate, which subsequently yields the hydrocyanated product through reductive elimination. nih.gov
Research has demonstrated that this electrocatalytic approach achieves highly enantioselective hydrocyanation. nih.gov While traditional chemical oxidation methods resulted in low yields (9–24%) and significantly eroded enantiomeric excess (40–68% e.e.), the dual electrocatalytic method provides superior results. nih.gov The scalability of this electrochemical process has also been shown, although some reduction in yield and enantioselectivity was observed on a larger scale, likely due to mass and heat transport inefficiencies inherent in heterogeneous electrode reactions. nih.gov
Interactive Table 1: Electrocatalytic Hydrocyanation of this compound and Other Alkenes This table showcases the scope and efficiency of the dual electrocatalytic hydrocyanation method across various conjugated alkenes. Data is adapted from findings reported in the literature. nih.gov
| Entry | Alkene Substrate | Product | Yield (%) | Enantiomeric Excess (e.e. %) |
| 1 | This compound | (R)-2-(6-methoxynaphthalen-2-yl)propanenitrile | 81 | 90 |
| 2 | Styrene (B11656) | (R)-2-phenylpropanenitrile | 85 | 92 |
| 3 | 4-Methylstyrene | (R)-2-(p-tolyl)propanenitrile | 88 | 91 |
| 4 | 4-Chlorostyrene | (R)-2-(4-chlorophenyl)propanenitrile | 75 | 93 |
| 5 | 1,1-Diphenylethylene | 2,2-diphenylpropanenitrile | 92 | N/A |
Novel Synthetic Pathways from Functionalized Naphthalene (B1677914) Precursors
The synthesis of this compound is often accomplished by starting with functionalized naphthalene derivatives, which serve as versatile precursors. smolecule.com These pathways involve transforming various functional groups at the 2- and 6-positions of the naphthalene ring into the desired methoxy (B1213986) and vinyl groups.
A prominent precursor is 2-bromo-6-methoxynaphthalene (B28277) . chegg.combartleby.com The vinyl group can be introduced via several types of coupling reactions. For instance, a Heck reaction with ethylene (B1197577) or a Stille coupling with vinyltributyltin, both catalyzed by palladium complexes, are effective methods. Another approach involves a Suzuki coupling with vinylboronic acid. These coupling strategies are fundamental in forming the carbon-carbon bond of the vinyl group. chegg.comchemicalbook.com The synthesis of the 2-bromo-6-methoxynaphthalene precursor itself can be achieved by brominating 2-methoxynaphthalene (B124790) to form 1,6-dibromo-2-methoxynaphthalene, followed by a selective dehalogenation using iron. google.com
Another important pathway starts with 2-methoxynaphthalene , which undergoes Friedel-Crafts acylation to produce 2-acetyl-6-methoxynaphthalene . google.com This ketone intermediate is then hydrogenated to form the corresponding alcohol, 1-(6-methoxynaphthalen-2-yl)ethanol . google.comnih.gov The final step is the dehydration of this alcohol, typically using a catalyst like potassium hydrogen sulfate (B86663) or by heating under vacuum, to yield this compound. smolecule.comgoogle.com This multi-step process is a common route, particularly in industrial settings. google.com
Dehydrogenation of 2-methoxy-6-isopropylnaphthalene presents another viable route. smolecule.comgoogle.com In this method, the isopropyl group is converted to an isopropenyl or vinyl group under catalytic conditions at elevated temperatures. google.com This approach leverages readily available alkylated naphthalenes as starting materials.
Interactive Table 2: Synthesis of this compound from Various Precursors This table summarizes different synthetic routes, highlighting the precursor, key reaction type, and typical reagents involved.
| Precursor | Key Reaction Type | Reagents/Catalysts | Reference |
| 2-Bromo-6-methoxynaphthalene | Coupling Reaction (e.g., Stille, Suzuki) | Vinyltributyltin/Pd catalyst, Vinylboronic acid/Pd catalyst | chegg.comchemicalbook.com |
| 2-Acetyl-6-methoxynaphthalene | Reduction followed by Dehydration | 1. H₂/Catalyst (e.g., Pd/C) 2. Dehydration catalyst (e.g., KHSO₄) | smolecule.comgoogle.com |
| 1-(6-Methoxynaphthalen-2-yl)ethanol | Dehydration | Acid catalyst (e.g., KHSO₄, H₂SO₄), Heat | smolecule.comgoogle.com |
| 2-Methoxy-6-isopropylnaphthalene | Dehydrogenation | Metal catalyst, High temperature | smolecule.comgoogle.com |
Chemical Reactivity and Reaction Mechanism Investigations
Polymerization Dynamics and Control
The vinyl group in 2-Methoxy-6-vinylnaphthalene allows it to undergo polymerization through various mechanisms, leading to polymers with distinct properties and structures.
The living cationic polymerization of vinylnaphthalene derivatives, including this compound (MVN), has been achieved, offering precise control over the polymer's molecular weight and a narrow molecular weight distribution. researchgate.net For instance, the living cationic polymerization of 6-tert-butoxy-2-vinylnaphthalene, a related derivative, was successfully controlled using a combined TiCl₄/SnCl₄ initiating system in the presence of ethyl acetate (B1210297) at -30 °C. researchgate.net This controlled process is crucial for creating well-defined polymer architectures. However, at higher temperatures, side reactions such as intramolecular or intermolecular Friedel-Crafts reactions can occur due to the high electron density of the naphthalene (B1677914) rings. researchgate.net The development of living cationic polymerization systems, including those that are photo-controlled, has expanded the ability to synthesize well-defined polymers from monomers like methoxystyrene. nih.govcmu.edu Rare-earth metal triflates have also been explored as initiators for the living cationic ring-opening polymerization of other monomers, demonstrating high efficiency and control. rsc.org
Rare-earth metal-based catalysts have proven effective in the controlled, syndioselective polymerization of 2-vinylnaphthalene (B1218179) and this compound. researchgate.netnih.gov Specifically, half-sandwich scandium precursors and constrained geometry configuration rare-earth metal precursors produce perfect syndiotactic poly(2-vinylnaphthalene) and poly(MVN). researchgate.netnih.gov The resulting syndiotactic poly(MVN) can be further modified, for example, by treatment with boron tribromide to yield syndiotactic poly(6-hydroxy-2-vinylnaphthalene). researchgate.netnih.gov The synthesis of highly syndiotactic polymers from a variety of monomers is a significant area of research, with a focus on discrete catalyst systems that offer high activity and specificity. rsc.org
The choice of the catalytic system has a profound impact on the resulting polymer architecture. For this compound, rare-earth metal catalysts with specific ligand structures, such as those with a pyridyl side arm, are instrumental in producing syndiotactic polymers with narrow molecular weight distributions by inhibiting side reactions. researchgate.netresearchgate.net The development of various catalyst systems, including those based on group 3 metals and dinuclear complexes, has been crucial for controlling the polymerization of styrene (B11656) derivatives and other olefins, influencing properties like tacticity and molecular weight. acs.orgacs.org The catalyst system can also enable the creation of specific copolymer microstructures, such as the pseudo-alternating structures formed in the copolymerization of ethylene (B1197577) with polar styrenes like this compound. acs.org
Polymers derived from this compound can be designed to be photo-crosslinkable. While specific studies on the photo-crosslinking of poly(this compound) are not detailed in the provided results, the principles of photo-crosslinking in polymer films are well-established. This process typically involves the use of UV light to initiate reactions that form a polymer network, and the properties of the resulting film depend on factors like UV intensity and crosslinking time. researchgate.net The photochemistry of related polymer systems, such as those containing aryl cinnamate (B1238496) and stilbene (B7821643) chromophores, demonstrates that photochemical reactions are dependent on the physical phase of the material. acs.org In other polymer systems like poly(vinyl chloride), irradiation can induce cross-linking, and the addition of other compounds can modify this process. researchgate.net The study of photophysical processes in polymer films, including excimer fluorescence in materials like poly(vinylnaphthalene), is important for understanding their behavior under irradiation. acs.orggla.ac.uk
Catalytic Hydroformylation Reactions
The hydroformylation of this compound is a key reaction for the synthesis of precursors to valuable pharmaceutical compounds like Naproxen (B1676952).
The rhodium-catalyzed hydroformylation of this compound (MVN) has been extensively studied to control the regioselectivity of the reaction, aiming for the branched aldehyde, 2-(6-methoxynaphthyl)propanal, which is a precursor to Naproxen. acs.orgresearchgate.net The choice of ligand coordinated to the rhodium center is critical in directing the reaction.
With a Rh(CO)₂(acac) catalyst, the use of the bidentate ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) resulted in over 98% selectivity to the desired branched aldehyde. acs.orgresearchgate.net The small bite angle of the dppe ligand is thought to favor the formation of an intermediate that leads to the branched product. researchgate.net In contrast, using triphenylphosphine (B44618) (TPP) as a ligand led to a higher reaction rate but lower regioselectivity for the branched isomer. acs.org
The effect of various ligands and reaction conditions on the hydroformylation of vinyl arenes, including 2-vinylnaphthalene and 6-methoxy-2-vinylnaphthalene, has been a subject of significant research. uchile.clrsc.org For instance, furanoside diphosphinite ligands have been used in the asymmetric hydroformylation of these substrates, achieving high regioselectivity (up to 99%). uchile.cl The electronic properties of the ligands have been shown to play a more significant role than steric factors in achieving good regioselectivity in some systems. rsc.org
The following table summarizes the effect of different ligands on the rhodium-catalyzed hydroformylation of this compound.
| Catalyst Precursor | Ligand | Regioselectivity to 2-(6-methoxynaphthyl)propanal | Reference |
| Rh(CO)₂(acac) | PPh₃ | 76% | acs.org |
| Rh(CO)₂(acac) | dppe | >98% | acs.orgresearchgate.net |
| Rh(acac)(CO)₂ | Furanoside diphosphinite | up to 99% | uchile.cl |
The hydroformylation of MVN is a critical step in an environmentally benign route to Naproxen synthesis, which also involves the subsequent oxidation of the resulting aldehyde. acs.orgresearchgate.netacs.org
Enantioselective Hydrocyanation Studies
Enantioselective hydrocyanation, the addition of hydrogen cyanide (HCN) across the double bond of this compound, is a direct and atom-economical method to synthesize the nitrile precursor of (S)-Naproxen. This reaction presents a significant challenge in controlling both regioselectivity (to form the branched nitrile) and enantioselectivity (to favor the S-enantiomer).
The nickel-catalyzed asymmetric hydrocyanation of vinylarenes, including MVN, has been a major focus of research. nih.gov The seminal work in this area demonstrated that Ni(0) complexes paired with chiral phosphine (B1218219) or phosphite (B83602) ligands can effectively catalyze this transformation. uni-koeln.descispace.com
A significant breakthrough was achieved using carbohydrate-derived diphosphinite ligands. uni-koeln.dersc.org These ligands, synthesized from readily available sugars like D-glucose, offer a modular structure that allows for systematic tuning of both steric and electronic properties. scispace.com It was discovered that the enantioselectivity of the hydrocyanation of MVN is profoundly influenced by the electronic properties of the aryl groups on the phosphorus atoms of the ligand. uwindsor.ca Ligands bearing electron-withdrawing substituents, such as 3,5-bis(trifluoromethyl)phenyl groups, on the phosphorus atoms led to a dramatic increase in enantioselectivity, achieving up to 95% enantiomeric excess (ee) for the (S)-nitrile. scispace.comrsc.org This "electronic tuning" is a key principle in ligand design for this reaction. The reaction proceeds with high conversion and selectivity for the branched nitrile, which is the precursor to Naproxen. uni-koeln.descispace.com
Table 2: Influence of Ligand Electronics on Ni-Catalyzed Asymmetric Hydrocyanation of this compound Data from seminal studies on asymmetric hydrocyanation. scispace.comuwindsor.ca
| Ligand Type | P-Aryl Substituent | Enantiomeric Excess (% ee) (S-isomer) | Key Finding |
| D-glucose-derived diphosphinite | Phenyl (Ph) | 56% | Baseline enantioselectivity with standard aryl groups. |
| D-glucose-derived diphosphinite | 3,5-bis(trifluoromethyl)phenyl | 89% (94% at 0°C) | Electron-withdrawing groups significantly enhance enantioselectivity. scispace.com |
| D-fructose-derived diphosphinite | 3,5-bis(trifluoromethyl)phenyl | 91% (at 0°C in hexane) | Optimization through both sugar backbone and electronic tuning yields excellent results. |
More recently, dual electrocatalysis has emerged as a novel strategy for the enantioselective hydrocyanation of alkenes, offering an alternative mechanistic pathway that avoids the direct use of stoichiometric chemical oxidants. nih.govnih.gov One such system employs a combination of a cobalt-mediated hydrogen-atom transfer (HAT) process and a copper-promoted radical cyanation. nih.govnih.gov
The proposed mechanism involves:
Generation of a cobalt(III)-hydride species which performs a HAT reaction with the alkene (e.g., MVN) to create a carbon-centered radical. nih.gov
This radical intermediate is then intercepted by a chiral copper(II)-cyanide complex.
Anodically coupled electrolysis facilitates the key C-CN bond formation and regenerates the active catalytic species. nih.govnih.gov
A major advantage of this electrochemical approach is the ability to precisely control the reaction potential. nih.govnih.gov This control minimizes side reactions, such as over-oxidation of the benzylic radical intermediate, which can lead to the formation of racemic products via a carbocation pathway. nih.gov This method demonstrates the power of electrochemistry to open new mechanistic routes and solve challenges in chemoselectivity and stereocontrol. nih.gov
Understanding the origin of enantioinduction in the nickel-catalyzed hydrocyanation of MVN has been aided by mechanistic and computational studies. nih.govuwindsor.ca The catalytic cycle is believed to involve the oxidative addition of HCN to the Ni(0) complex, followed by coordination of the vinylnaphthalene, migratory insertion to form an (η³-benzyl)nickel cyanide intermediate, and finally, rate-limiting reductive elimination of the product nitrile. uwindsor.cawikipedia.org
Deuterium (B1214612) labeling and kinetic analyses suggest that the enantioselectivity is determined during the irreversible reductive elimination step from the (η³-benzyl)nickel cyanide complex. uwindsor.ca The electron-withdrawing groups on the phosphinite ligands are proposed to accelerate this final step, thereby locking in the stereochemistry. uwindsor.ca
Computational studies on related electrochemical systems using chiral bisoxazoline (BOX) ligands have provided further insight. nih.gov These models suggest that enantio-induction arises from a combination of attractive (e.g., C-H···π interactions) and repulsive (steric) non-covalent interactions between the substrate and the chiral ligand in the transition state for C-CN bond formation. nih.gov The chiral catalyst essentially creates a pocket that preferentially accommodates one enantiomeric transition state over the other, leading to the observed high enantioselectivity. nih.gov
Olefin Metathesis Reactions
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the exchange of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. apexmolecular.com This reaction has found broad application in organic synthesis.
Cross metathesis involves the reaction between two different olefins. A specific application involving this compound has been demonstrated in the context of natural product chemistry. In the structural elucidation of xestoproxamine A, a marine alkaloid, a cross-metathesis reaction was employed as a key degradative step. nih.gov
In this work, a complex alkene derived from the natural product was reacted with an excess of this compound in the presence of Grubbs' second-generation catalyst. nih.gov The catalyst selectively activated the less sterically hindered vinyl group on the degradation product, leading to a cross-metathesis reaction with this compound. This resulted in the formation of a new conjugated system containing the methoxynaphthalene chromophore, which could be readily identified by its characteristic UV spectrum. nih.gov This example highlights the utility of this compound as a partner in cross-metathesis reactions to install a readily detectable and well-characterized aromatic moiety onto a molecule of interest.
Hydrogenation and Hydrodeuteration Research
The vinyl moiety of this compound is susceptible to reduction, and significant research has focused on controlling the selectivity of this transformation, including the precise incorporation of deuterium isotopes.
The term "semihydrogenation" typically refers to the reduction of an alkyne to an alkene. In the context of this compound, an alkene, the focus is on the selective hydrogenation of the vinyl group to an ethyl group without reducing the aromatic naphthalene core.
Research into the hydrogenation of related vinylarenes has demonstrated the feasibility of this selective transformation. For instance, the hydrogenation of the vinyl group in 2-vinylnaphthalene has been achieved in moderate to good yields using a nanostructured nickel catalyst. uni-bayreuth.de This highlights a strategy for reducing the exocyclic double bond while preserving the aromatic system.
Furthermore, studies on the hydrogenation of 2-ethynyl-6-methoxynaphthalene (B157083) using platinum nanoparticles have shown the formation of both this compound (the alkene) and 2-ethyl-6-methoxynaphthalene (B44209) (the alkane). canada.ca In one documented experiment, the reaction yielded 67% of the vinyl compound and 33% of the fully saturated ethyl derivative. canada.ca This demonstrates that while the vinyl group can be readily hydrogenated to the ethyl group, controlling the reaction to stop at the alkene stage (if starting from the alkyne) or to selectively reduce the vinyl group without over-reduction requires careful selection of catalysts and conditions. The use of heterogeneous palladium catalysts supported on silicon carbide (Pd/SiC) has also been noted for its ability to selectively hydrogenate alkenes in the presence of other functional groups, representing a viable strategy for such transformations. mdpi.com
Transfer hydrodeuteration has emerged as a powerful method for the precise, site-selective incorporation of deuterium atoms into organic molecules. Research has shown that this compound can be effectively converted to its selectively deuterated analogue using this technique.
In a copper-catalyzed transfer hydrodeuteration protocol, this compound was readily converted to its corresponding deuterated product with yields reported between 83% and 91%. This reaction demonstrates high regioselectivity, precisely installing one deuterium atom and one hydrogen atom across the vinyl group's double bond. The method typically utilizes a deuterated silane (B1218182) as the deuterium source and an alcohol as the proton source, offering a robust and highly selective means of isotopic labeling for this specific compound.
This high fidelity and regioselectivity allow for the synthesis of molecules with a single deuterium atom specifically at the benzylic position, a valuable tool for mechanistic studies and pharmacokinetic profiling in drug discovery.
Dihydroxylation Reactions
The conversion of the vinyl group of this compound into a 1,2-diol is a key transformation, and osmium-based catalysts have been central to achieving this with high control over stereochemistry.
A novel artificial metalloenzyme, an osmium-cupin complex (Os-bound TM1459), has been developed and shown to be a highly efficient peroxygenase for the cis-dihydroxylation of alkenes. acs.orgaip.orgacs.orgcdnsciencepub.com This biocatalyst, which features a well-defined osmium center within a thermally stable protein scaffold, effectively catalyzes the dihydroxylation of this compound. acs.orgaip.orgacs.orgcdnsciencepub.com
The reaction proceeds with a very low catalyst loading of just 0.01 mol%. acs.orgaip.orgcdnsciencepub.com Using hydrogen peroxide (H₂O₂) as the terminal oxidant, the dihydroxylation of this compound achieved a turnover number (TON) of up to 9100. acs.orgaip.orgacs.orgcdnsciencepub.com The reaction conditions for this efficient transformation are summarized in the table below.
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Os-bound TM1459 |
| Catalyst Loading | 0.01 mol% |
| Oxidant | H₂O₂ |
| Substrate Conc. | 50 mM |
| Temperature | 70 °C |
| Duration | 12 h |
| Max. Turnover No. | 9100 |
| Table 1: Reaction conditions for the osmium-catalyzed cis-dihydroxylation of this compound. acs.orgaip.orgacs.orgcdnsciencepub.com |
The protein scaffold of the Os-bound TM1459 catalyst plays a crucial role in controlling the regioselectivity of the dihydroxylation reaction. acs.orgaip.orgacs.orgresearchgate.net This control is attributed to steric hindrance imposed by the protein environment around the active osmium center. acs.orgaip.orgacs.orgresearchgate.net
Experiments with different octene isomers demonstrated this principle. The catalyst showed a clear preference for the dihydroxylation of terminal alkenes over more sterically hindered internal alkenes, with the terminal isomers being converted to their corresponding diols in significantly higher yields. acs.orgaip.orgacs.org This steric control suggests that for substrates like this compound, the catalyst can selectively target the accessible terminal vinyl group while avoiding reactions at other potential sites on a more complex molecule. The protein scaffold also enhances reaction efficiency by preventing the unproductive disproportionation of the hydrogen peroxide oxidant at the osmium center. acs.orgaip.orgacs.org
Photo-Addition Reactions and Photophysical Behavior
This compound possesses a photoactive chromophore, making it susceptible to photochemical reactions and displaying distinct photophysical properties. The electronic interplay between the methoxy-substituted naphthalene ring and the vinyl group governs its behavior upon exposure to UV light.
The compound can undergo photo-addition reactions, a characteristic shared by related methoxynaphthalene derivatives. psu.edu Studies on 2-methoxynaphthalene (B124790) have shown that it undergoes [2+2] photocycloaddition reactions with alkenes like acrylonitrile. cdnsciencepub.comcdnsciencepub.com This reaction proceeds from the singlet excited state and results in the formation of cyclobutane (B1203170) rings. cdnsciencepub.com Given its structural similarity, this compound is expected to exhibit similar reactivity, potentially leading to dimerization or cycloaddition with other olefins under UV irradiation. Photochemical oxidative cyclization is another known reaction pathway for closely related (methoxyphenyl)vinylnaphthalene compounds, which can be converted into chrysenes.
The photophysical properties of vinylnaphthalene compounds have been studied extensively, particularly in polymeric systems. These studies reveal that the naphthalene chromophore is prone to aggregation, leading to the formation of excimers (excited-state dimers), which are characterized by a red-shifted, structureless fluorescence compared to the monomer emission. acs.orgaip.orgresearchgate.net The model compound 2-ethylnaphthalene, which has a similar chromophore to hydrogenated this compound, is often used as a reference for the monomer's absorption and emission properties. acs.org The photophysical behavior of this compound is therefore characterized by the typical absorption of a naphthalene derivative and a fluorescence profile that can be influenced by concentration and environment due to these excited-state phenomena. acs.orgacs.org
Electrophilic Aromatic Substitution Pathways
The reactivity of this compound in electrophilic aromatic substitution (EAS) is fundamentally governed by the electronic properties of its substituted naphthalene core. The presence of the electron-donating methoxy (B1213986) (-OCH₃) group at the C-2 position significantly activates the naphthalene ring system towards electrophilic attack. smolecule.comnih.gov This activation is not uniform across the ring; the methoxy group directs incoming electrophiles to specific positions, primarily the C-1 and C-6 positions, due to resonance stabilization of the corresponding carbocation intermediates (arenium ions). smolecule.com
A predominant example of electrophilic aromatic substitution involving the 2-methoxynaphthalene scaffold is the Friedel-Crafts acylation. This reaction is a cornerstone in the synthesis of key intermediates for various applications. rsc.orguchile.cl The acylation of 2-methoxynaphthalene, a direct precursor to this compound, typically involves reacting it with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.org
The regioselectivity of this acylation is a subject of detailed investigation. Under classical Friedel-Crafts conditions with AlCl₃, the reaction can yield a mixture of isomers. rsc.org The kinetically controlled product is often the 1-acetyl-2-methoxynaphthalene, resulting from attack at the most activated position ortho to the methoxy group. rsc.org However, the thermodynamically more stable product is the 6-acetyl-2-methoxynaphthalene. rsc.org This isomer is crucial as it is the direct precursor that is subsequently converted to this compound. Researchers have found that reaction conditions, including the choice of solvent and catalyst, can be tuned to favor the desired 6-substituted product. For instance, using polar aprotic solvents like nitrobenzene (B124822) can enhance electrophilic substitution rates. smolecule.com Furthermore, the use of shape-selective catalysts, such as certain types of zeolites, has been shown to dramatically improve the regioselectivity, yielding the 6-acetyl isomer with high preference. Current time information in Bangalore, IN.
Another relevant electrophilic aromatic substitution is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. libretexts.orgresearchgate.net This reaction utilizes a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate a Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile. libretexts.org Given the electron-rich nature of the 2-methoxynaphthalene ring, it is a suitable substrate for this transformation, allowing for the introduction of a formyl group, which can be a precursor to other functionalities. libretexts.orgsci-hub.se
The vinyl group at the C-6 position is generally introduced after the key electrophilic substitution step. For example, 6-acetyl-2-methoxynaphthalene is reduced to the corresponding alcohol, which is then dehydrated to form the vinyl group. nih.gov The vinyl group itself is an electron-withdrawing group via resonance, which would deactivate the ring towards further electrophilic substitution, although its electronic influence is less pronounced than that of the strongly activating methoxy group.
| Catalyst System | Acylating Agent | Solvent | Major Product(s) | Key Findings | Reference |
|---|---|---|---|---|---|
| AlCl₃ | Acetyl Chloride | Nitrobenzene | 1-acetyl-2-methoxynaphthalene (Kinetic), 6-acetyl-2-methoxynaphthalene (Thermodynamic) | Classical conditions often lead to a mixture of isomers. Post-reaction isomerization can increase the yield of the desired 6-acetyl isomer. | rsc.org |
| ZSM-5 Zeolites | Not Specified | Not Specified | 6-acetyl-2-methoxynaphthalene | Hierarchical zeolites provide >95% selectivity for the 6-acetyl isomer due to mesopore confinement effects. | Current time information in Bangalore, IN. |
| Hydrogen Fluoride (HF) | Acetic Anhydride | Liquid HF | 6-methoxy-2-acetonaphthone | High conversion (99%) and selectivity (>85%) can be achieved under specific temperature and time conditions. | acs.org |
Enantiodivergent Catalysis and Elimination Processes
The vinyl group of this compound serves as a versatile handle for various catalytic transformations, particularly those leading to chiral products. Enantiodivergent catalysis, where different enantiomers of a product are selectively formed from the same starting material by modifying the catalyst or conditions, is highly relevant. A significant body of research has focused on the asymmetric reactions of the vinyl group in this compound, driven largely by its role as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (S)-Naproxen. nih.govnih.gov
One of the most studied enantioselective reactions is the hydrocyanation of this compound. nih.gov This reaction involves the addition of hydrogen cyanide (HCN) across the double bond. Early breakthroughs demonstrated that nickel complexes with chiral diphosphinite ligands, derived from carbohydrates, could catalyze this transformation with high enantioselectivity (up to 95% ee). rsc.orgunits.it More recently, an electrocatalytic strategy combining cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation has been developed, achieving highly enantioselective hydrocyanation without requiring a stoichiometric oxidant. smolecule.comnih.gov This dual electrocatalysis method highlights how modern synthetic techniques can provide solutions to long-standing challenges in achieving high stereochemical control. nih.gov
Other important enantioselective catalytic reactions involving this compound include:
Asymmetric Hydrovinylation: This reaction adds an ethylene unit across a double bond. nih.gov Nickel-catalyzed systems using chiral phosphoramidite (B1245037) ligands have been developed, although achieving high enantioselectivity for vinylarene substrates like this compound has been challenging. nih.gov
Asymmetric Hydroesterification: Palladium complexes with chiral monodentate phosphine ligands have been used to catalyze the addition of carbon monoxide and an alcohol to the vinyl group, producing the methyl ester of Naproxen. oup.com For example, using (S)-2-dicyclopentylphosphino-2′-methoxy-1,1′-binaphthyl as a ligand resulted in (S)-naproxen methyl ester with 53% ee. oup.com
Asymmetric Hydroformylation: This process introduces a formyl group and a hydrogen atom across the vinyl double bond. Rhodium complexes with chiral diphosphinite ligands have shown good regioselectivity (up to 99% for the branched aldehyde) and enantioselectivity in the hydroformylation of this compound. uchile.cl
Asymmetric Dihydroxylation: An artificial osmium peroxygenase, created by incorporating an osmium ion into a thermally stable protein, has been shown to catalyze the cis-dihydroxylation of this compound with a high turnover number. acs.org
The formation of the vinyl group in this compound is itself an important elimination process . It is typically synthesized via the dehydration of the corresponding alcohol, 1-(6'-methoxy-2'-naphthyl)ethanol. smolecule.comnih.gov This reaction is an acid-catalyzed elimination. Catalysts such as potassium bisulfate (KHSO₄), sulfuric acid, or toluenesulfonic acid are used to facilitate the removal of a water molecule to form the C=C double bond. smolecule.com The mechanism is a classic example of an E1 or E2 elimination, depending on the specific substrate structure and reaction conditions. For a secondary alcohol like the precursor to this compound, the reaction likely proceeds through a protonated alcohol (a good leaving group) and may involve a carbocation intermediate (E1 pathway), especially under acidic conditions. libretexts.orgmasterorganicchemistry.com
| Reaction Type | Catalyst System | Chiral Ligand/Motif | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Hydrocyanation | Nickel-based | Carbohydrate-derived diphosphinite | (R)-2-(6-methoxynaphthalen-2-yl)propanenitrile | up to 95% | rsc.org |
| Hydrocyanation | Dual electrocatalysis (Co/Cu) | Chiral bis(oxazoline) ligand | (R)-2-(6-methoxynaphthalen-2-yl)propanenitrile | High e.e. | nih.gov |
| Hydroesterification | Palladium-based (PdCl₂) | (S)-2-dicyclopentylphosphino-2′-methoxy-1,1′-binaphthyl | (S)-Naproxen methyl ester | 53% | oup.com |
| Hydroformylation | Rhodium-based (Rh(acac)(CO)₂) | Furanoside diphosphinites | 2-(6-methoxynaphthyl)propanal | Good | uchile.cl |
| Hydrovinylation | Nickel-based | Phosphoramidite ligands | 3-(6-methoxynaphthalen-2-yl)but-1-ene | 86% | nih.gov |
| cis-Dihydroxylation | Artificial Osmium Peroxygenase | TM1459 cupin protein scaffold | (6-methoxynaphthalen-2-yl)ethane-1,2-diol | Not an enantioselective reaction | acs.org |
Applications in Advanced Materials Science and Polymer Chemistry
Design and Synthesis of Functional Polymers and Copolymers
The monomer 2-methoxy-6-vinylnaphthalene (MVN) serves as a critical building block in polymer science for the creation of functional polymeric materials. orientjchem.org Its structure, featuring a polymerizable vinyl group and a fluorescent naphthalene (B1677914) moiety, allows for the synthesis of polymers with tailored optical and thermal properties. orientjchem.orgresearchgate.net
Various polymerization techniques have been successfully employed to synthesize homopolymers and copolymers of MVN. Controlled polymerization methods are particularly noteworthy as they allow for precise control over the polymer's molecular weight and architecture. For instance, coordination polymerization of MVN using rare-earth metal catalysts, such as half-sandwich scandium precursors, can produce highly syndiotactic poly(this compound) (PMVN). researchgate.netsrs.govresearchgate.net This level of stereochemical control is crucial for influencing the material's bulk properties. Furthermore, these syndiotactic polymers can be chemically modified; for example, treatment of PMVN with boron tribromide yields syndiotactic poly(6-hydroxy-2-vinylnaphthalene), demonstrating a pathway to new functional materials. researchgate.netsrs.gov
Living anionic polymerization is another powerful technique for creating well-defined polymers from vinyl monomers like MVN. mdpi.com This method allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures, such as block copolymers and star-shaped polymers. mdpi.comacs.org The synthesis of block copolymers of the closely related monomer, 2-vinylnaphthalene (B1218179), by living anionic polymerization has been well-documented, indicating the applicability of this method for MVN. researchgate.netacs.org Such techniques enable the creation of, for example, A-B diblock or A-B-A triblock copolymers where one block is PMVN, combining its unique fluorescence with the properties of another polymer block. Star polymers can also be synthesized by reacting living anionic PMVN chains with multifunctional linking agents. These advanced architectures often exhibit unique solution and bulk properties compared to their linear counterparts.
The table below summarizes various polymerization methods used for synthesizing polymers from vinylnaphthalene derivatives.
| Polymerization Method | Monomer(s) | Key Feature(s) of Method/Polymer |
| Coordination Polymerization | This compound (MVN) | Produces perfect syndiotactic poly(MVN) with narrow molecular weight distribution. researchgate.netsrs.gov |
| Living Cationic Polymerization | 6-tert-butoxy-2-vinylnaphthalene | Achieves controlled polymerization at low temperatures, avoiding side reactions. researchgate.net |
| Living Anionic Polymerization | 2-Vinylnaphthalene, Acrylates | Synthesizes well-defined block copolymers and complex architectures like star polymers. mdpi.comacs.orggfzxb.org |
| Radical Polymerization | 2-Vinylnaphthalene, Maleic Acid | Used to create copolymers like photoactive polymer micelles. chemicalbook.comsigmaaldrich.com |
Enhancement of Material Properties through Polymerization
The incorporation of the this compound monomer into a polymer chain imparts significant enhancements to the material's properties, most notably its thermal stability and optical characteristics. The bulky and rigid naphthalene side group is central to these improvements.
Thermal Properties: Polymers containing vinylnaphthalene units exhibit high glass transition temperatures (Tg) due to the restricted motion of the polymer chains imposed by the large aromatic side groups. For instance, poly(2-vinylnaphthalene), an analogue of PMVN, has a reported Tg of approximately 135-136°C. sigmaaldrich.compolymersource.ca Another related polymer, poly(6-tert-butoxy-2-vinylnaphthalene), shows a Tg of 157°C, which is significantly higher than that of polystyrene (approx. 100°C). researchgate.net This enhanced thermal stability makes polymers derived from MVN suitable for applications requiring robust performance at elevated temperatures.
Optical Properties: The naphthalene moiety is an intrinsic fluorophore, and consequently, polymers containing MVN are highly fluorescent. nahrainuniv.edu.iq A key photophysical phenomenon observed in these polymers is the formation of an "excimer," which is an excited-state dimer formed between two adjacent naphthalene side groups on the polymer chain. nahrainuniv.edu.iqresearchgate.net This excimer emission is characterized by a broad, structureless, and red-shifted band in the fluorescence spectrum compared to the emission from an isolated naphthalene (monomer) unit. researchgate.netroyalsocietypublishing.org The ratio of excimer to monomer fluorescence intensity is highly sensitive to the polymer's conformation, making it a powerful spectroscopic tool for probing polymer dynamics. nahrainuniv.edu.iq The emission of macrocyclic poly(2-vinylnaphthalene) has been shown to contain two distinct excimer populations. royalsocietypublishing.org
The following table summarizes key material properties enhanced by the polymerization of vinylnaphthalene monomers.
| Property | Typical Value (for Polyvinylnaphthalene Analogues) | Significance |
| Glass Transition Temperature (Tg) | 135-157 °C researchgate.netsigmaaldrich.compolymersource.ca | Indicates high thermal stability, allowing use in high-temperature applications. |
| Monomer Fluorescence | UV Emission | The inherent fluorescence of the naphthalene unit. researchgate.net |
| Excimer Fluorescence | Long-wavelength, red-shifted emission (~400 nm) researchgate.net | Indicates close proximity of naphthalene side chains; useful for probing polymer conformation. nahrainuniv.edu.iq |
Development of Photoactive Polymer Systems
The unique photophysical properties of the naphthalene group in this compound have been exploited to develop a variety of advanced photoactive polymer systems. These materials interact with light to perform specific functions, finding use in sensors, electronics, and imaging.
The sensitivity of the excimer-to-monomer fluorescence ratio to the local polymer environment allows these materials to function as fluorescent probes. For example, copolymers of 2-vinylnaphthalene and maleic acid adopt a compact, micelle-like conformation in aqueous solution, and changes in this conformation upon dissociation can be tracked by fluorescence spectroscopy. researchgate.net The fluorescence of such systems can be quenched with high efficiency by certain metal ions, such as Cu2+, paving the way for the design of fluorescent sensors for environmental or biological monitoring. researchgate.net
In the field of organic electronics, polymers containing naphthalene units are valuable. Styryl-substituted naphthalene derivatives have been investigated as fluorescent materials for organic light-emitting diodes (OLEDs). Furthermore, poly(2-vinylnaphthalene) (P2VN) has been successfully used as a polymer electret—a dielectric material that can store charge—in non-volatile organic field-effect transistor (OFET) memories. rsc.org In some configurations, these memory devices can be made light-sensitive by blending the P2VN with photoactive small molecules, creating a system where data storage is modulated by light. rsc.org Copolymers based on 2-vinylnaphthalene have also been engineered to form photoactive polymer micelles, which can act as stabilizers for latexes. chemicalbook.comsigmaaldrich.comchemsrc.com
Integration into Supramolecular Assemblies and Nanomaterials
The self-assembly of block copolymers is a powerful bottom-up approach for creating well-ordered nanostructures, and polymers of this compound are well-suited for this purpose. mdpi.comeuropean-mrs.com When a block copolymer containing a PMVN segment is placed in a selective solvent (a solvent that is good for one block but poor for the other), the chains aggregate into nanoscale structures such as micelles, vesicles, or cylinders. mdpi.comresearchgate.net
A prime example is the formation of micelles by amphiphilic block copolymers. A copolymer with a hydrophilic block and a hydrophobic PMVN block would self-assemble in water to form core-shell micelles. The hydrophobic PMVN chains would form the core, while the hydrophilic chains form a stabilizing corona that interfaces with the water. researchgate.net The intrinsic fluorescence of the PMVN core makes these nanostructures promising for applications in bioimaging and drug delivery.
This principle has been demonstrated with related copolymers. For instance, an alternating copolymer of maleic acid and 2-vinylnaphthalene, which is an amphiphilic polyelectrolyte, forms pseudo-micellar structures in aqueous solution where the hydrophobic naphthalene groups create protective microdomains. researchgate.net These nanodomains can solubilize other poorly water-soluble organic compounds. researchgate.net Beyond micelles, block copolymers containing photo-cleavable junctions have been used to create complex nanostructures like P2VP nanotubes through a crystallization-driven self-assembly process, highlighting the versatility of these systems. nih.gov
Radiation Resistance Studies in Polymer Blends
Aromatic polymers are known to exhibit greater resistance to high-energy ionizing radiation compared to their aliphatic counterparts. The delocalized π-electron system of the aromatic ring can absorb and dissipate radiation energy, a phenomenon often called the "sponge effect," thereby protecting the polymer backbone from degradation. acs.org
Studies on the closely related monomer, 2-vinylnaphthalene (VN), have demonstrated its exceptional utility as a radiation-protective agent, or "antirad." orientjchem.orgsrs.gov When small amounts of VN are incorporated into a radiation-sensitive polymer matrix, either as an additive or by grafting it onto the polymer chains, the radiation resistance of the material is significantly enhanced. researchgate.netresearchgate.net For example, adding 3-5% of 2-vinylnaphthalene to polyvinylchloride (PVC) substantially inhibits degradation processes like dehydrohalogenation. orientjchem.org Similarly, its addition to silicone-based oils and greases reduces crosslinking effects caused by gamma radiation, increasing the dose at which gel formation occurs. researchgate.net
The mechanism of protection involves the efficient transfer of excitation energy from the irradiated host polymer to the naphthalene groups, which then harmlessly dissipate this energy. acs.org This process reduces the rates of chain scission and cross-linking, preserving the mechanical and chemical integrity of the host polymer. srs.gov Given that the protective effect is rooted in the aromatic naphthalene ring, these findings are directly applicable to this compound, making its polymers and copolymers promising candidates for creating radiation-resistant materials for use in nuclear, aerospace, and medical sterilization applications.
The table below summarizes the protective effects observed when a vinylnaphthalene-based antirad is added to a polymer matrix.
| Property / Process | Effect of Vinylnaphthalene Addition | Mechanism of Protection |
| Chain Scission | Decreased srs.gov | Energy transfer from host polymer to naphthalene quencher. acs.org |
| Crosslinking | Reduced researchgate.net | Scavenging of radicals and other reactive intermediates. srs.gov |
| Gel Formation Dose | Increased researchgate.net | Inhibition of crosslinking reactions delays the formation of an insoluble gel network. |
| Overall Radiation Resistance | Increased orientjchem.orgresearchgate.net | The naphthalene moiety acts as an energy sink, protecting the bulk material. acs.org |
Role in Pharmaceutical and Fine Chemical Synthesis Research
Intermediate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
2-Methoxy-6-vinylnaphthalene (MVN) is a key precursor in the production of several non-steroidal anti-inflammatory drugs (NSAIDs), a class of widely used medications for pain and inflammation. neu.edu.trpsu.edunih.gov Its structure is particularly suited for conversion into arylpropionic acids, the chemical backbone of many common NSAIDs. chegg.comresearchgate.net
Pathways to Naproxen (B1676952) and Related Arylpropionic Acids
The most prominent application of this compound is in the synthesis of Naproxen, a well-known NSAID marketed under brand names like Aleve. psu.educhegg.com Several synthetic routes leverage MVN to produce Naproxen and other related 2-arylpropionic acids. chegg.comacs.orgresearchgate.netncl.res.innih.gov
One significant pathway involves the hydroformylation of MVN. acs.orgresearchgate.netncl.res.in This reaction introduces a formyl group and a hydrogen atom across the vinyl double bond. By using specific catalysts, such as rhodium complexes with tailored ligands, the reaction can be directed to favor the formation of the branched aldehyde, 2-(6-methoxy-2-naphthyl)propanal, which is the direct precursor to Naproxen. acs.orgresearchgate.netncl.res.in Subsequent oxidation of this aldehyde yields racemic Naproxen. acs.orgncl.res.in Research has focused on optimizing this hydroformylation-oxidation route to be more environmentally friendly. acs.orgresearchgate.netncl.res.in
Table 1: Key Reactions in Naproxen Synthesis from this compound
| Reaction Step | Reactant | Key Reagents/Catalysts | Product | Significance |
|---|---|---|---|---|
| Hydroformylation | This compound | Rh(CO)2(acac), dppe ligand | 2-(6-methoxy-2-naphthyl)propanal | Creates the propionaldehyde (B47417) intermediate with high regioselectivity. acs.orgresearchgate.netncl.res.in |
| Oxidation | 2-(6-methoxy-2-naphthyl)propanal | H₂O₂, Na₂WO₄ | d,l-Naproxen | Converts the aldehyde to the final carboxylic acid (Naproxen). acs.orgncl.res.in |
| Asymmetric Hydrocyanation | This compound | Ni(COD)₂, carbohydrate-derived phosphinite ligands | Chiral nitrile intermediate | An alternative route to produce an enantiomerically enriched precursor to (S)-Naproxen. ethernet.edu.et |
| Asymmetric Hydrovinylation | This compound | Nickel catalysts with specific ligands | (R)-3-(6-methoxy-2-naphthyl)-1-butene | Generates a chiral butene that can be converted to (S)-Naproxen. nih.gov |
| Thiocarbonylation | This compound | Pd catalyst, N-P type ligand, CO₂ | Thioester intermediate | A modern approach that can be hydrolyzed to Naproxen. rsc.org |
Other innovative methods have been explored, such as asymmetric hydrocyanation, which can lead to an optically active nitrile that is then converted to (S)-Naproxen, the more active enantiomer. ethernet.edu.etacs.org Similarly, asymmetric hydrovinylation reactions have been developed to produce chiral intermediates for arylpropionic acids. nih.govnih.gov More recently, thiocarbonylation of alkenes using carbon dioxide has been demonstrated as a viable route, where this compound is converted to a thioester that can be hydrolyzed to yield Naproxen. rsc.org
The versatility of this compound as a starting material is highlighted by the multiple synthetic strategies that all converge on this key intermediate, often accessible through a Heck reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577). acs.org
Building Block for Complex Organic Molecules
Beyond its role in NSAID synthesis, this compound serves as a valuable building block in the broader field of organic synthesis. cymitquimica.comguidechem.com The presence of both a methoxy (B1213986) group, which can influence the electronic properties of the aromatic system, and a reactive vinyl group allows for a variety of chemical transformations. cymitquimica.com
The vinyl group, in particular, is a site for numerous reactions, including polymerization, photo-addition, and various coupling reactions. cymitquimica.comsmolecule.com This dual functionality makes it a useful component for constructing more intricate molecular architectures. Its application extends to materials science, where it can be used in the development of polymers with specific properties. cymitquimica.com
Investigations into Cytochrome P450 Enzyme Inhibition
The interaction of this compound and its derivatives with cytochrome P450 (CYP) enzymes has been a subject of scientific investigation. smolecule.com CYP enzymes are a large family of proteins crucial for the metabolism of a vast array of substances, including drugs. evotec.commhmedical.commdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. evotec.com
Studies have identified this compound as an inhibitor of certain cytochrome P450 enzymes. smolecule.com This inhibitory activity is an important consideration in medicinal chemistry and drug development, as it can impact the metabolic pathways of other compounds. For instance, the metabolism of the NSAID nabumetone (B1676900) to its active form, 6-methoxy-2-naphthylacetic acid (a close structural analog of naproxen), is predominantly catalyzed by CYP1A2. nih.gov Understanding how compounds like this compound interact with such enzymes is vital for predicting potential drug interactions and ensuring patient safety. smolecule.comnih.gov
Advanced Spectroscopic and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Methoxy-6-vinylnaphthalene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. azooptics.com
Proton (¹H) NMR spectroscopy is instrumental in identifying the unique hydrogen environments within a molecule. For this compound, the ¹H-NMR spectrum displays characteristic signals that confirm its structure. The methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet, while the vinyl group (-CH=CH₂) protons and the aromatic protons on the naphthalene (B1677914) ring produce distinct signals in the downfield region of the spectrum.
A key application of ¹H-NMR is the differentiation between positional isomers. Isomers of this compound, where the methoxy and vinyl groups are at different positions on the naphthalene core, will exhibit unique ¹H-NMR spectra. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) are directly influenced by the substitution pattern on the aromatic ring. For instance, the symmetry in a para-substituted isomer like this compound results in fewer and more distinct aromatic signals compared to its ortho- or meta-substituted counterparts, which would show more complex and overlapping signals. oxinst.com The specific chemical shifts are sensitive to the electronic effects of the substituents; for example, the electron-donating methoxy group influences the shielding and deshielding of nearby protons. researchgate.net
Table 1: Representative ¹H-NMR Chemical Shifts for this compound This table presents typical chemical shift ranges for the protons in this compound. Actual values can vary slightly based on the solvent and experimental conditions.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (CH₃O-) | ~3.9 | Singlet |
| Vinyl (-CH=CH₂) | 5.0 - 7.0 | Complex (dd, d) |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. azooptics.com In a typical broadband proton-decoupled ¹³C-NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak. This allows for the confirmation of the total number of unique carbon environments in the molecule.
The chemical shifts in ¹³C-NMR are spread over a wider range than in ¹H-NMR, which often reduces signal overlap. azooptics.com The positions of the peaks are indicative of the type of carbon atom. For this compound, distinct signals are observed for the methoxy carbon, the two vinyl carbons, and the ten carbons of the naphthalene ring. The carbon attached to the electronegative oxygen of the methoxy group appears at a characteristic downfield shift. libretexts.org Aromatic and alkene carbons resonate at lower field strengths (higher ppm values) compared to aliphatic carbons. chemguide.co.uk The symmetry of the molecule also influences the ¹³C spectrum; for example, isomers with higher symmetry will show fewer signals. libretexts.org
Table 2: Typical ¹³C-NMR Chemical Shift Ranges This table provides an overview of the expected chemical shift regions for the different types of carbon atoms in this compound.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Methoxy (CH₃O-) | 50 - 60 |
| Vinyl (-CH=CH₂) | 110 - 140 |
| Aromatic (Ar-C) | 100 - 150 |
| Aromatic (C-O) | 150 - 160 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and for gaining deeper mechanistic insights. libretexts.orgoatext.com
COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of atoms within the vinyl group and the arrangement of protons on the naphthalene ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton. researchgate.net
These techniques are particularly valuable in studying reaction mechanisms involving this compound. For instance, in monitoring the progress of a reaction like hydrocyanation, 2D NMR can track the conversion of the starting material and the formation of the product, providing evidence for the coordination of the substrate to a metal catalyst and confirming the regioselectivity of the reaction. units.it This level of detail is crucial for understanding the reaction pathway and for optimizing reaction conditions.
For chiral molecules, determining the enantiomeric excess (ee) is often a critical analytical challenge. NMR spectroscopy in the presence of chiral liquid crystalline solvents offers a method for this analysis. researchgate.net When a chiral solute is dissolved in a chiral liquid crystal, the two enantiomers experience different orientational ordering. This leads to differences in their NMR spectra, particularly in the residual dipolar couplings, which can result in separate and distinguishable signals for each enantiomer. This technique has been successfully applied to various chiral molecules to determine their enantiomeric purity. researchgate.net While direct application on this compound itself is not extensively documented in the provided context, the principle is applicable to its chiral derivatives, which can be formed in asymmetric reactions. uni-koeln.de
Mass Spectrometry (MS) Techniques in Compound Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. restek.com In a GC-MS analysis, a mixture is first separated into its individual components by the GC column based on their volatility and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. etamu.edu
For this compound, GC-MS is a valuable tool for identifying it as a product in a reaction mixture. google.com The gas chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak will display a molecular ion peak ([M]⁺) corresponding to its molecular weight (184.24 g/mol ), confirming its presence. The fragmentation pattern, which results from the breakdown of the molecular ion, provides further structural information that can be used to confirm the identity of the compound and distinguish it from isomers.
LC-MS/MS for Degradation Product Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify degradation products of this compound. In studies investigating the photocatalytic degradation of naproxen (B1676952), this compound has been identified as a primary intermediate. mdpi.comresearchgate.net
During the degradation process of naproxen, which is often initiated by hydroxyl radicals, various transformation products are formed. mdpi.comresearchgate.net LC-MS/MS analysis allows for the separation of these products, followed by their fragmentation and mass analysis to determine their structures. mdpi.com For instance, in the photodegradation of naproxen using a g-C3N4 photocatalyst under visible light, this compound was detected as a key by-product. researchgate.net Similarly, studies involving Fenton and UV/chlorine-based advanced oxidation processes have also reported the formation of this compound from naproxen degradation. researchgate.netrsc.org
The identification of this compound (with a reported m/z of 186) and other intermediates, such as 1-(6-methoxynaphthalen-2-yl)ethan-1-one (m/z 202), is crucial for understanding the complete degradation pathway of naproxen. mdpi.com This knowledge helps in assessing the environmental fate of the parent compound and the potential impact of its degradation products.
Table 1: Identified Degradation Intermediates of Naproxen via LC-MS/MS
| Compound Name | Molecular Formula | m/z (Mass-to-Charge Ratio) | Degradation Process |
| This compound | C₁₃H₁₂O | 186 | Photocatalysis, Fenton Oxidation, UV/Chlorine Oxidation |
| 1-(6-methoxynaphthalen-2-yl)ethan-1-one | C₁₃H₁₂O₂ | 202 | Photocatalysis, Fenton Oxidation |
| 2-(naphthalen-2-yl)propanal | C₁₃H₁₂O | Not specified | Photocatalysis |
This table summarizes key degradation products of naproxen, including this compound, as identified in various studies using LC-MS/MS.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural features.
The key functional groups in this compound are the methoxy group (-OCH₃), the vinyl group (-CH=CH₂), and the naphthalene aromatic ring system. The methoxy group typically shows a strong C-O-C asymmetric stretching vibration in the range of 1250 cm⁻¹. The vinyl group gives rise to C=C stretching vibrations around 1640-1680 cm⁻¹ and C-H out-of-plane bending vibrations for the vinyl protons. libretexts.org The aromatic naphthalene ring will display characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. libretexts.org
By analyzing the specific wavenumbers and intensities of the absorption peaks in the IR spectrum, researchers can confirm the presence of these functional groups and thus the identity of this compound.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | ~1250 |
| Vinyl (-CH=CH₂) | C=C Stretch | 1640 - 1680 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
This table outlines the expected prominent IR absorption bands for the key functional groups in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly its chromophores, which are the parts of the molecule that absorb light. The naphthalene ring system in this compound, conjugated with the vinyl group, constitutes a significant chromophore. nih.govvscht.cz
The UV-Vis spectrum of this compound in a solvent like acetonitrile (B52724) shows characteristic maximum absorption wavelengths (λmax). nih.gov For instance, in a study involving a cross-metathesis reaction, the resulting conjugated naphthalene chromophore exhibited λmax at 246 nm and 292 nm. nih.gov The position and intensity of these absorption bands are influenced by the extent of the conjugated π-electron system. The methoxy and vinyl substituents on the naphthalene ring affect the energy levels of the molecular orbitals, leading to specific absorption patterns. vscht.cz
Changes in the UV-Vis spectrum, such as shifts in λmax (bathochromic or hypsochromic shifts), can indicate alterations to the chromophore structure, for example, during a chemical reaction or degradation process. rsc.orgvscht.cz
Table 3: UV-Vis Absorption Data for a Conjugated Naphthalene Chromophore
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Acetonitrile | 246 | 292 |
This table presents the maximum absorption wavelengths for a conjugated naphthalene chromophore, similar to that in this compound, as observed in a research study. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Purity
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution technique that provides exquisitely detailed information about the three-dimensional structure of a molecule by measuring its rotational transitions in the gas phase. unibo.it This method is exceptionally sensitive to the mass distribution within a molecule, making it an ideal tool for determining isotopic purity. scribd.commarquette.edu
In the context of this compound, MRR spectroscopy can be used to analyze the products of isotopic labeling reactions, such as transfer hydrodeuteration. scribd.com By precisely measuring the rotational constants of the molecule and its isotopologues (molecules that differ only in their isotopic composition), MRR can unambiguously identify the location of isotopes like deuterium (B1214612) and quantify the abundance of each isotopic species in a mixture. unibo.itmarquette.edu This capability is crucial for mechanistic studies and for creating compounds with precisely placed isotopic labels for use in various applications. marquette.edu The high resolution of MRR allows for the differentiation of structural isomers and even stereoisotopomers, providing a level of analytical detail that is often challenging to achieve with other spectroscopic techniques. unibo.itscribd.com
Table 4: Application of MRR Spectroscopy in Isotopic Analysis
| Analytical Goal | MRR Capability | Significance |
| Isotopic Purity | Quantifies the abundance of each isotopologue. | Essential for quality control of isotopically labeled compounds. |
| Isotope Location | Precisely determines the position of isotopes within the molecule. | Crucial for mechanistic studies and understanding reaction pathways. |
| Isomer Differentiation | Distinguishes between structural isomers and stereoisotopomers. | Provides unambiguous structural confirmation. |
This table highlights the key applications of MRR spectroscopy in the analysis of isotopically labeled compounds like this compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central computational method for studying organic molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing the electronic structure, geometry, and reactivity of compounds like 2-methoxy-6-vinylnaphthalene. DFT calculations are instrumental in predicting a wide range of molecular properties and behaviors. numberanalytics.comresearchgate.net
DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, helping to elucidate complex reaction mechanisms and identify the structures of transient intermediates and transition states. numberanalytics.comchemrxiv.org For reactions involving this compound, such as catalytic hydroalkenylation, DFT can be used to optimize the geometries of the proposed transition states. acs.org These calculations provide critical insights into the factors that control the reaction's outcome, particularly its selectivity.
For instance, in enantioselective reactions, DFT can model the transition states leading to different stereoisomers. acs.org Analysis of these structures reveals key noncovalent interactions, such as C–H···π interactions, which can stabilize one transition state over another, thereby explaining the observed enantioselectivity. acs.org Computational studies on the hydrocyanation of vinylarenes, a class of compounds that includes this compound, have also been performed to understand reaction pathways and predict outcomes. researchgate.netthieme-connect.de The energy difference between competing transition states, calculated using DFT, determines the kinetic favorability of one pathway over another. e3s-conferences.org
| Transition State | Associated Pathway | Relative Free Energy (kcal/mol) | Key Stabilizing Interactions |
|---|---|---|---|
| TS-A | Pathway to R-enantiomer | 20.5 | C–H···π interaction with naphthalene (B1677914) ring |
| TS-B | Pathway to S-enantiomer | 22.1 | Steric repulsion |
DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption wavelengths, researchers can corroborate structural assignments. epstem.netepstem.net
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts. epstem.net Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies, which correspond to the vibrational modes of the molecule. epstem.net Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. epstem.net These calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311G(d,p), and can include solvent effects to better mimic experimental conditions. epstem.net
| Spectroscopic Feature | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| 13C NMR (Vinyl Cα, ppm) | 136.5 | 136.8 |
| 13C NMR (Vinyl Cβ, ppm) | 112.8 | 113.1 |
| IR Peak (Vinyl C=C stretch, cm-1) | 1625 | 1628 |
| IR Peak (Aryl C-O-C stretch, cm-1) | 1250 | 1255 |
Molecular Dynamics Simulations and Computational Analysis of Interactions
While DFT calculations focus on static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules and their interactions over time. MD simulations can be used to model the conformational flexibility of this compound and its interactions with other molecules, such as solvents or catalysts.
Although specific MD studies on this compound are not widely reported, simulations on the parent naphthalene structure have been used to predict crystal growth and shape, demonstrating the potential of this technique. arxiv.org For polymers derived from this compound, multiscale simulations combining atomistic MD with other methods can be used to analyze their mechanical and dynamic properties. researchgate.netmdpi.com Furthermore, computational techniques like Interaction Region Indicator analysis can be applied to the results of DFT calculations to visualize and quantify the noncovalent interactions that govern molecular recognition and the stability of transition states. acs.org
Quantum Chemical Calculations related to Reactivity
Quantum chemical calculations offer fundamental insights into the electronic properties that dictate the reactivity of this compound. These calculations can explain experimentally observed trends and predict chemical behavior. rsc.org
For example, quantum chemical calculations have been used to support the observation that the polymerization of 6-methoxy-2-vinylnaphthalene can result in low molecular weight polymers due to chain transfer reactions. researchgate.net The reactivity of different sites within a molecule can be assessed by analyzing calculated parameters such as frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. eurjchem.com These calculations can also be used to compare the reactivity of isomers; for instance, calculations have shown that the polymerization rates for 1-vinylnaphthalene (B14741) and 2-vinylnaphthalene (B1218179) are similar, which aligns with their calculated stabilization energies. researchgate.net
| Descriptor | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -5.85 | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.20 | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 4.65 | Relates to kinetic stability and electronic transitions |
Environmental Fate and Degradation Mechanisms
Formation as a Transformation Product in Xenobiotic Degradation
2-Methoxy-6-vinylnaphthalene is recognized in environmental science as a transformation product resulting from the degradation of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen (B1676952). researchgate.netmdpi.comrsc.org Its presence in environmental matrices is therefore linked to the fate of its parent compound. The formation of this compound occurs through the decarboxylation of naproxen, a process observed across various advanced oxidation processes (AOPs) employed for water treatment. researchgate.netunirioja.es
Several studies have identified this compound as an intermediate during the degradation of naproxen under different catalytic systems. For instance, its formation has been reported in processes such as:
Photocatalysis: Using catalysts like titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄). researchgate.netmdpi.comnih.gov
Fenton and Photo-Fenton Processes: Involving ferrous ions and hydrogen peroxide. researchgate.netub.edu
UV/Chlorine Process: An advanced oxidation process used in water treatment. rsc.org
Photoelectrocatalysis: A process combining photocatalysis with electrolysis. researchgate.netub.edu
In the UV/chlorine process, for example, hydroxylated naproxen species are oxidized to form this compound. rsc.org Similarly, during photocatalysis with g-C₃N₄, naproxen is attacked by photogenerated "holes" (electron vacancies), leading to decarboxylation and the subsequent formation of a radical intermediate that can then form this compound. unirioja.es Research using Fenton-based electrochemical processes also identified this compound as a by-product, formed through the hydroxylation of naproxen's methyl group by hydroxyl radicals. ub.edu
The following table summarizes the key degradation processes of naproxen that lead to the formation of this compound.
| Degradation Process | Parent Compound | Key Intermediates/Products | Reference |
| Photocatalysis (g-C₃N₄) | Naproxen | This compound , 1-(6-methoxynaphthalen-2-yl)ethan-1-one | unirioja.es |
| Fenton Oxidation | Naproxen | This compound , 2-acetyl-6-methoxynaphthalene | researchgate.net |
| UV/Chlorine Process | Naproxen | Hydroxylated NPX, This compound | rsc.org |
| Photoelectro-Fenton | Naproxen | This compound , 6-methoxy-2-naphthoic acid | ub.eduub.edu |
Photocatalytic Degradation Pathways of Related Compounds
The photocatalytic degradation of naproxen serves as a well-studied model for understanding the environmental breakdown of related naphthalene (B1677914) derivatives, including this compound. These processes typically utilize semiconductor photocatalysts, such as TiO₂ or g-C₃N₄, which, when irradiated with light of sufficient energy, generate reactive oxygen species (ROS) that break down organic pollutants. mdpi.combohrium.comfrontiersin.org
The degradation of naproxen is initiated by the attack of these reactive species, leading to a cascade of reactions including decarboxylation, demethylation, and hydroxylation. mdpi.com This results in the formation of several aromatic intermediates. mdpi.combohrium.com For example, photocatalytic oxidation can transform naproxen into derivatives like 2-acetyl-6-methoxy-naphthalene and 1-(6-methoxy-2-naphthyl) ethanol. mdpi.com
Two primary degradation pathways for naproxen under photocatalysis with g-C₃N₄ have been proposed:
Pathway 1: The alpha carbon of naproxen is attacked by holes (h⁺), followed by decarboxylation. The resulting radical intermediate can then react further to produce this compound or 1-(6-methoxynaphthalen-2-yl)ethan-1-one. unirioja.es
Pathway 2: This route involves the loss of the methoxy (B1213986) group due to an attack by photogenerated holes, combined with the reduction of the carboxylic acid by photoexcited electrons, yielding 2-(naphthalen-2-yl)propanal. unirioja.es
Further oxidation of these initial by-products leads to the opening of the aromatic rings and, ultimately, mineralization into carbon dioxide and water. mdpi.com
The efficacy of photocatalytic degradation hinges on the generation of highly reactive species. frontiersin.org Scavenger experiments, designed to quench specific reactive species, have been instrumental in elucidating their roles in the degradation process. researchgate.net
The primary reactive species involved in the photocatalytic degradation of naproxen and its derivatives are:
Hydroxyl Radicals (•OH): These are powerful, non-selective oxidizing agents that can attack the naproxen molecule at various sites. researchgate.netrsc.orgmdpi.com They are a primary driver of degradation in many AOPs. frontiersin.org For instance, the attack by •OH on the methyl or methoxyl groups of the naphthalene ring is a key initial step. rsc.org
Superoxide Radicals (•O₂⁻): These radicals also play a significant role. researchgate.net In some pathways, they are responsible for the formation of intermediates like 1-(6-methoxynaphthalen-2-yl)ethanone from a radical precursor. unirioja.es Nucleophilic attack by •O₂⁻ can also initiate the degradation process, leading to decarboxylation. researchgate.net
Photogenerated Holes (h⁺): In semiconductor photocatalysis, the excitation of an electron leaves behind a positively charged "hole" in the catalyst's valence band. These holes are strong oxidizing agents and can directly attack the organic molecule. researchgate.net The attack by h⁺ is a key mechanism for initiating the decarboxylation of naproxen. unirioja.es
The interplay of these reactive species dictates the specific degradation pathway and the types of intermediate products formed, including this compound. researchgate.netunirioja.esresearchgate.net
| Reactive Species | Role in Degradation | Example of Resulting Product/Action | References |
| Hydroxyl Radical (•OH) | Powerful, non-selective oxidant | Attacks methyl and methoxyl groups on the naphthalene ring | researchgate.netrsc.orgmdpi.com |
| Superoxide Radical (•O₂⁻) | Nucleophilic attack and radical reactions | Formation of 1-(6-methoxynaphthalen-2-yl)ethan-1-one | researchgate.netunirioja.esresearchgate.net |
| Photogenerated Hole (h⁺) | Direct oxidation of the substrate | Initiates decarboxylation of naproxen | researchgate.netunirioja.es |
Advanced Derivatization and Structure Activity/property Relationship Studies
Functionalization of the Naphthalene (B1677914) Nucleus and Vinyl Group
The chemical versatility of 2-Methoxy-6-vinylnaphthalene allows for targeted modifications at two primary sites: the aromatic naphthalene nucleus and the terminal vinyl group. These functionalizations are pivotal for synthesizing a diverse array of complex molecules and polymers.
The presence of the electron-donating methoxy (B1213986) group at the C2 position activates the naphthalene ring, making it more susceptible to electrophilic aromatic substitution reactions. This increased reactivity allows for the introduction of additional functional groups onto the aromatic system, enabling the fine-tuning of the molecule's electronic and steric properties. tcichemicals.com
The vinyl group is a key site for a variety of addition and polymerization reactions. One notable transformation is hydrocyanation , an atom-economical method for creating chiral nitriles, which are important precursors in pharmaceuticals. Enantioselective hydrocyanation of MVN has been a subject of significant research, particularly in the synthesis of the non-steroidal anti-inflammatory drug, Naproxen (B1676952). tcichemicals.com Early methods often required transition metal catalysts like nickel complexes. nih.gov More recently, an electrocatalytic strategy combining cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation has been developed, achieving highly enantioselective hydrocyanation without the need for a stoichiometric oxidant. tcichemicals.com
Another important reaction involving the vinyl group is hydrovinylation , which introduces a vinyl group from an olefin, creating valuable branched intermediates. Asymmetric hydrovinylation of MVN has been explored to generate quaternary stereocenters. researchgate.net
Furthermore, the vinyl group serves as a polymerizable moiety. MVN can undergo polymerization to form poly(this compound), a polymer with specific optical and physical properties. tcichemicals.comgoogleapis.com This reactivity is fundamental to its use in creating novel polymeric materials.
Synthesis of Conjugated Systems
Conjugated polymers are a class of materials characterized by alternating single and double bonds along the polymer backbone, which results in delocalized π-electrons and unique optoelectronic properties. This compound is a valuable monomer for the synthesis of such systems. googleapis.commdpi.comsigmaaldrich.comgoogle.com.na
The polymerization of MVN, typically via its vinyl group, leads to the formation of poly(6-methoxy-2-vinylnaphthalene) . googleapis.com In these polymers, the naphthalene units are pendant groups attached to the main chain. While the primary chain itself may not be fully conjugated, the close packing and interaction of the aromatic naphthalene side chains can lead to charge transport and other properties characteristic of conjugated systems.
Controlled polymerization techniques, such as those using rare-earth metal catalysts, can produce syndiotactic poly(6-methoxy-2-vinylnaphthalene), where the pendant naphthalene groups have a regular, alternating stereochemistry. googleapis.com This control over the polymer's tacticity is crucial as it significantly influences the material's bulk properties, including its crystallinity and thermal characteristics.
Moreover, MVN can be copolymerized with other vinyl monomers, such as styrene (B11656) and acrylonitrile, to create copolymers with tailored properties. umich.edu By incorporating different monomer units into the polymer chain, researchers can fine-tune the resulting material's characteristics, such as solubility, processability, and electronic behavior, for specific applications in electronics and materials science. The synthesis of these conjugated systems often employs techniques like free-radical polymerization or more advanced methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization to achieve complex macromolecular architectures. sigmaaldrich.com
Development of Fluorescent Probes and Sensors
The inherent fluorescence of the naphthalene moiety makes this compound and its derivatives excellent candidates for the development of fluorescent probes and sensors for a variety of analytical and imaging applications.
G-quadruplex Ligands and Nucleic Acid Sensing
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, playing crucial roles in gene regulation and other biological processes. acs.orggoogle.com Consequently, fluorescent probes that can selectively detect and visualize G4 structures are of great interest in chemical biology and diagnostics.
Researchers have successfully developed novel fluorescent probes for G4 DNA by incorporating a vinylnaphthalene moiety into a hexaoxazole scaffold. acs.org A stilbene-type fluorophore, MO-VN , consisting of a mono-oxazole bearing a vinyl naphthalene group, was synthesized and embedded into a cyclic hexaoxazole structure. acs.org This design resulted in a probe that exhibits a significant "turn-on" fluorescence response upon binding to G4 structures. acs.org
Further structural modifications focusing on the vinyl naphthalene part of the molecule led to the development of ligand 3e , which demonstrates high specificity for G4 structures over other nucleic acid forms like duplex DNA. acs.org The fluorescence of this probe is enhanced upon interaction with G4s, and this property has been utilized to monitor the dynamics of G4 structures in real-time. googleapis.comacs.org
| Compound | Core Structure | Key Feature | Fluorescence Response with G4 DNA |
|---|---|---|---|
| MO-VN (1) | Mono-oxazole with vinylnaphthalene | Stilbene-type fluorophore | Fluorescence enhancement |
| Compound 3a | Cyclic hexaoxazole with MO-VN | Embedded fluorophore | Significant fluorescence enhancement |
| Compound 3e | Modified cyclic hexaoxazole | High G4 specificity | "Turn-on" fluorescence |
Photonic Multilayer Sensors from Photo-Crosslinkable Polymers
Photonic multilayer sensors are optical devices constructed from alternating layers of materials with different refractive indices. researchgate.net These structures can produce vibrant colors through light interference, and if one of the materials is responsive to external stimuli, the sensor's color can change, enabling visual detection.
Photo-crosslinkable polymers are ideal materials for fabricating such sensors. While direct applications of poly(this compound) in this specific context are not extensively documented, polymers derived from similar vinyl aromatic monomers, like poly(2-vinylnaphthalene-co-benzophenone acrylate) , have been used to create one-dimensional photonic crystal films. These films are responsive to stimuli such as humidity and temperature.
Given that polymers of vinylnaphthalene are known to possess high refractive indices, poly(this compound) is a strong candidate for use as the high-refractive-index layer in such multilayer assemblies. The vinyl group allows for copolymerization with a photo-crosslinkable monomer (like benzophenone (B1666685) acrylate), imparting the necessary functionality to create stable, insoluble layers upon UV exposure. nih.govresearchgate.net The general principle involves spin-coating alternating layers of a high-refractive-index polymer (e.g., a vinylnaphthalene copolymer) and a low-refractive-index, stimuli-responsive polymer (e.g., poly(N-isopropylacrylamide)). researchgate.net The resulting multilayer structure would exhibit tunable optical properties, making it suitable for creating robust colorimetric sensors.
Structure-Property Correlations in Material Design
Understanding the relationship between the chemical structure of a monomer and the macroscopic properties of the resulting polymer is fundamental to rational material design. For derivatives of this compound, key properties of interest include optical characteristics and thermal stability.
The incorporation of the bulky, polarizable naphthalene ring into a polymer backbone significantly influences its refractive index (RI) . Polymers containing naphthalene units, such as poly(2-vinylnaphthalene), are known to be high-refractive-index polymers (HRIPs). This property is directly correlated with the high molar refractivity of the naphthalene group. The methoxy substituent on the MVN monomer would further modify the electronic polarizability and packing of the polymer chains, affecting the final refractive index of the material. This makes poly(MVN) and its copolymers potentially useful for optical applications like anti-reflective coatings and components for light-emitting devices. mdpi.com
The structure of the monomer also dictates the radiation resistance of the polymer. A study comparing the radiation protection effects of different additives on silicone rubber found that 2-vinylnaphthalene (B1218179) provided better protection than styrene. googleapis.com The aromatic naphthalene structure is effective at dissipating energy from gamma radiation, thus protecting the polymer matrix from degradation. The protection coefficient for 2-vinylnaphthalene was found to be 0.83, compared to 0.80 for styrene, indicating its superior performance in enhancing radiation stability. googleapis.com
| Structural Feature | Influenced Property | Observed Effect | Reference |
|---|---|---|---|
| Naphthalene Ring | Refractive Index | High refractive index due to high molar refractivity. | |
| Naphthalene Ring | Radiation Resistance | Enhanced resistance to gamma radiation. | googleapis.com |
| Syndiotactic Polymer Chain | Crystallinity/Thermal Properties | Increased order, affecting Tg and melting point. | googleapis.com |
| Methoxy Group | Electronic Properties | Modifies polarizability and reactivity. | tcichemicals.com |
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, driven by both environmental concerns and economic incentives. Future research into the synthesis of 2-Methoxy-6-vinylnaphthalene should prioritize the development of eco-friendly methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and multi-step procedures. A key avenue for future research is the exploration of renewable feedstocks as starting materials. Biomass, for instance, is a rich source of aromatic compounds that could potentially be converted into naphthalene (B1677914) derivatives through innovative catalytic processes. nih.govresearchgate.net The use of renewable carbon sources like CO2 also presents a long-term, sustainable pathway to valuable chemical entities. nih.gov
Furthermore, the principles of green chemistry should be applied to optimize existing synthetic routes. This includes the use of safer, biodegradable solvents, or even solvent-free reaction conditions. mt.com Methodologies such as microwave-assisted synthesis and flow chemistry could also be investigated to improve energy efficiency and reaction control, leading to higher yields and purity of this compound. The overarching goal is to develop a synthetic protocol that is not only efficient but also has a minimal environmental footprint.
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Catalysis plays a pivotal role in the synthesis of complex organic molecules, and the development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions producing this compound. Organometallic catalysis, in particular, offers a powerful toolkit for C-C bond formation. semanticscholar.orgmdpi.com
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a common method for synthesizing vinylarenes. organic-chemistry.orgwikipedia.org Future research could focus on developing more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. beilstein-journals.orgbiolmolchem.com The design of ligands for the palladium center is critical for tuning the catalyst's reactivity and selectivity. N-heterocyclic carbenes (NHCs), for example, have emerged as a promising class of ligands that can enhance the stability and activity of transition metal catalysts. semanticscholar.orgmdpi.com
Beyond traditional palladium catalysis, the exploration of alternative transition metals could lead to new synthetic pathways with unique reactivity profiles. Additionally, the use of shape-selective catalysts, such as zeolites and metal-organic frameworks (MOFs), could offer precise control over the regioselectivity of reactions involving naphthalene derivatives. iitm.ac.inresearchgate.netresearchgate.net These porous materials can act as "molecular sieves," favoring the formation of specific isomers. For instance, in the alkylation of 2-methoxynaphthalene (B124790), large-pore zeolites have demonstrated high selectivity for the formation of 6-tert-butyl-2-methoxynaphthalene. iitm.ac.in Similar principles could be applied to the vinylation of a methoxynaphthalene precursor to selectively yield the desired this compound isomer. The development of heterogeneous catalysts is also a key goal, as they can be easily separated from the reaction mixture and recycled, contributing to a more sustainable process. biolmolchem.com
Photocatalysis represents another exciting frontier. beilstein-journals.orgsigmaaldrich.com The use of light to drive chemical reactions can often proceed under mild conditions and can offer unique selectivity. Research into photoredox catalysis for the synthesis of this compound could open up new, energy-efficient synthetic routes.
Expansion of Applications in Biological Imaging and Diagnostics
Naphthalene and its derivatives possess intrinsic fluorescent properties, making them attractive candidates for the development of molecular probes for biological imaging and diagnostics. nih.govresearchgate.netnih.gov The rigid, conjugated π-system of the naphthalene core often leads to high quantum yields and excellent photostability. nih.gov Future research should focus on harnessing these properties in this compound for various biomedical applications.
The vinyl group of this compound serves as a versatile handle for further functionalization, allowing for its conjugation to biomolecules such as proteins or nucleic acids. This could enable the development of targeted fluorescent probes for imaging specific cellular components or processes. The methoxy (B1213986) group can also be modified to tune the photophysical properties of the molecule, such as its emission wavelength and sensitivity to the local environment.
A significant area of exploration is the design of "turn-on" fluorescent sensors based on the this compound scaffold. nih.gov These probes would exhibit low fluorescence in their native state but would become highly fluorescent upon binding to a specific analyte, such as a metal ion or a biologically relevant small molecule. nih.govrsc.org This would allow for the sensitive and selective detection of these targets in complex biological systems. The development of such probes has significant potential for applications in disease diagnosis and for elucidating the roles of various species in biological pathways.
Furthermore, the potential of this compound in advanced imaging techniques, such as two-photon microscopy, should be investigated. Two-photon microscopy allows for deeper tissue imaging with reduced phototoxicity, and probes with suitable two-photon absorption cross-sections are in high demand.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new applications. Advanced computational modeling of this compound can provide valuable insights into its electronic structure, photophysical properties, and reaction mechanisms.
Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the molecule's optimized geometry, electronic energy levels (HOMO and LUMO), and absorption and emission spectra. samipubco.comresearchgate.net These calculations can help to rationalize the observed photophysical properties and to predict how chemical modifications would affect these properties. For instance, computational modeling could be used to design derivatives of this compound with tailored fluorescence characteristics for specific imaging applications. mdpi.com
Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. osti.gov This can provide insights into its solubility, stability, and binding modes with target molecules.
Q & A
Basic Research Question: What are the critical parameters for safe handling and storage of 2-Methoxy-6-vinylnaphthalene in laboratory settings?
Methodological Answer:
- Handling: Avoid skin/eye contact; use PPE (gloves, goggles, lab coat) and localized exhaust ventilation .
- Storage: Store in sealed glass containers away from light at room temperature. Incompatible with strong oxidizers; ensure secondary containment .
- Waste Management: Segregate waste and consult institutional guidelines for hazardous chemical disposal.
Supporting Data:
| Parameter | Specification | Source |
|---|---|---|
| Stability | Light-sensitive | |
| Incompatible Agents | Strong oxidizers | |
| Recommended Packaging | Glass |
Basic Research Question: Which analytical techniques are optimal for characterizing this compound’s purity and structure?
Methodological Answer:
- Mass Spectrometry (MS): Use electron ionization (EI-MS) for molecular weight confirmation. Cross-reference with NIST spectral libraries .
- Chromatography: Pair GC-MS with non-polar columns (e.g., DB-5) for volatile analysis. Validate retention indices against known standards.
- Nuclear Magnetic Resonance (NMR): Prioritize - and -NMR to resolve methoxy and vinyl group signals. Compare with SpectraBase entries (InChIKey: LUZDYPLAQQGJEA) .
Key Considerations:
- For trace impurities, use high-resolution MS (HRMS) with a resolution >20,000.
- Validate spectral matches using multiple databases to mitigate misidentification .
Advanced Research Question: How to design controlled exposure studies to assess this compound toxicity?
Methodological Answer:
Follow systematic review frameworks (e.g., ATSDR’s 8-step process) :
Dose Randomization: Ensure administered doses are randomized and allocation concealed to minimize selection bias .
Blinding: Blind researchers/subjects to exposure groups to reduce performance/detection bias .
Outcome Metrics: Include systemic endpoints (hepatic, renal, respiratory) and use standardized data extraction forms (Table C-2) .
Risk of Bias Mitigation:
| Bias Type | Mitigation Strategy | Source |
|---|---|---|
| Selection Bias | Randomize dose allocation and conceal groups | |
| Attrition Bias | Ensure >90% data completeness | |
| Detection Bias | Use validated exposure/outcome assays |
Advanced Research Question: How to resolve contradictions in toxicological data across studies on naphthalene derivatives?
Methodological Answer:
Apply evidence-rating criteria from the Toxicological Profile :
Assess Bias: Classify studies by confidence levels (High to Very Low) based on randomization, blinding, and data completeness .
Evaluate Inconsistency: Quantify heterogeneity using I² statistics. If I² >50%, downgrade confidence by one level .
Address Indirectness: Ensure animal models (e.g., rodents) align with human exposure routes (inhalation/oral) and biological relevance .
Case Example:
If two studies report conflicting hepatotoxicity results:
- Step 1: Check if bias (e.g., unblinded outcome assessment) explains discrepancies .
- Step 2: Reconcile differences via sensitivity analysis or subgroup stratification (e.g., dose-response vs. acute exposure).
Advanced Research Question: What computational methods predict this compound’s reactivity in polymerization or photodegradation?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess vinyl group reactivity and methoxy substituent effects.
- QSAR Models: Train models using naphthalene derivatives’ logP and Hammett constants to predict degradation pathways.
- Photostability Testing: Expose to UV-Vis light (λ=254–365 nm) and monitor degradation via HPLC-MS .
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
